molecular formula C25H44O3 B1242821 Phaffiaol

Phaffiaol

Número de catálogo B1242821
Peso molecular: 392.6 g/mol
Clave InChI: PCBROMAIRGVTNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Phaffiaol is a natural product found in Phaffia rhodozyma, Leptolyngbya ectocarpi, and Phaffia with data available.

Aplicaciones Científicas De Investigación

Antioxidant Properties and Synthesis

Phaffiaol, derived from Phaffia rhodozyma, demonstrates potent antioxidant properties. A study by Jinno and Okita (1998) achieved total synthesis of phaffiaol and discovered that certain derivatives, specifically methoxy phenol derivatives with a heptadecyl moiety, exhibited approximately twice the antioxidative activity of α-tocopherol (Jinno & Okita, 1998).

Yeast Genus Characterization

Miller, Yoneyama, and Soneda (1976) characterized Phaffia, a new yeast genus, highlighting its basidiomycetous origin and carotenoid-producing properties, significant for biotechnological applications (Miller, Yoneyama, & Soneda, 1976).

Enhancement of Carotenoid Production

Silva et al. (2020) explored the influence of magnetic fields on the cultivation of Phaffia rhodozyma, achieving an increase in carotenoid production, indicating a novel approach for enhancing yield in a cost-effective manner (Silva et al., 2020).

Biotechnological Importance

Kucsera, Pfeiffer, and Takeo (2000) reviewed the biology of Phaffia rhodozyma, emphasizing its importance in biotechnology due to astaxanthin production, a valuable antioxidant with applications in food and pharmaceutical industries (Kucsera, Pfeiffer, & Takeo, 2000).

Strain Improvement for Astaxanthin Production

Chun, Chin, Bai, and An (1992) demonstrated strain improvement of Phaffia rhodozyma for higher astaxanthin production, a key component in aquaculture, through protoplast fusion, indicating potential for enhanced commercial utilization (Chun, Chin, Bai, & An, 1992).

Application in Poultry Industry

Research by Akiba et al. (2001) found that Phaffia rhodozyma, rich in astaxanthin, can be used to modify meat color in broiler chickens, suggesting its utility in poultry feed to meet consumer preferences (Akiba et al., 2001).

Propiedades

Nombre del producto

Phaffiaol

Fórmula molecular

C25H44O3

Peso molecular

392.6 g/mol

Nombre IUPAC

2-heptadecyl-4,6-dimethoxyphenol

InChI

InChI=1S/C25H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-23(27-2)21-24(28-3)25(22)26/h20-21,26H,4-19H2,1-3H3

Clave InChI

PCBROMAIRGVTNX-UHFFFAOYSA-N

SMILES canónico

CCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC)OC)O

Sinónimos

2,4-dimethoxy-6-heptadecylphenol
phaffiaol

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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